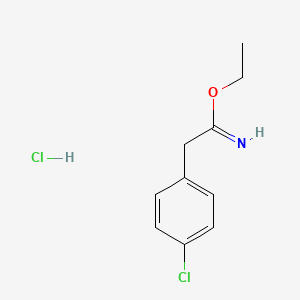

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride

Beschreibung

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride (CAS: 142682-69-7) is a carboximidate derivative featuring a 4-chlorophenyl substituent. This compound belongs to a class of structurally related analogs where variations in the phenyl ring substituents (e.g., halogens, alkoxy, or alkyl groups) influence physicochemical and biological properties. Its synthesis and characterization are documented in supplier catalogs and chemical databases, with a reported purity of 95% .

Eigenschaften

IUPAC Name |

ethyl 2-(4-chlorophenyl)ethanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFFEGOTKUGIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-chlorophenyl)acetate with an appropriate amine under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the carboximidate moiety. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: In industrial settings, the production of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of complex molecules .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays .

Medicine: Its structural features allow for the design of molecules with specific biological activities .

Industry: In industrial applications, Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various industrial processes .

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- This aligns with findings for a structurally distinct 4-chlorophenyl-containing imidazole derivative, which exhibited strong sirtuin inhibition (docking score: −9.2 kcal/mol) due to optimized hydrophobic interactions . 4-Methoxy: The electron-donating methoxy group may improve aqueous solubility but reduce binding affinity in hydrophobic enzyme pockets. Ortho-Substitution: The 2-methoxy analog’s steric effects could limit interactions with target proteins compared to para-substituted analogs.

Synthetic Accessibility : Purity levels for para-substituted analogs (95%) suggest comparable synthetic feasibility, while ortho-substituted derivatives may require specialized conditions due to steric challenges during synthesis .

Biologische Aktivität

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride features a unique structure that contributes to its biological properties. The compound can be represented as follows:

- Molecular Formula: CHClNO·HCl

- Molecular Weight: Approximately 250.13 g/mol

The compound exhibits a planar configuration within the N=C—O—C—C fragment, with dihedral angles that influence its interaction with biological targets. Notably, weak intermolecular interactions such as C—H⋯O and C—H⋯Cl have been observed in its crystal structure, which may play a role in its biological activity .

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-(4-chlorophenyl)ethanecarboximidate have demonstrated antimicrobial properties. Benzophenone derivatives have been studied for their effectiveness against various pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes .

Anticancer Properties

Benzophenone derivatives are also recognized for their anticancer potential. Studies have shown that these compounds can act as inhibitors of HIV-1 reverse transcriptase and exhibit anti-inflammatory effects, which are crucial in cancer therapy . Ethyl 2-(4-chlorophenyl)ethanecarboximidate's structural similarities to known anticancer agents suggest it may possess similar activities.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented extensively. Ethyl 2-(4-chlorophenyl)ethanecarboximidate may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study conducted on benzophenone derivatives indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Ethyl 2-(4-chlorophenyl)ethanecarboximidate was included in the screening, showing promising results.

- Anticancer Activity :

- Inflammation Model Studies :

Data Table: Biological Activities of Ethyl 2-(4-chlorophenyl)ethanecarboximidate Hydrochloride

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.